Oxonitine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxonitine can be synthesized through the oxidation of aconitine using permanganate in a 95:5 acetone-water mixture . The N-formyl group of this compound originates from the methylene group of the N-ethyl of aconitine during this oxidation process .
Industrial Production Methods: Industrial production of this compound involves the extraction and isolation from the secondary roots of Aconitum carmichaeli Debx. The process includes several steps of purification and characterization using spectroscopic techniques to ensure the purity and structural integrity of the compound .
Chemical Reactions Analysis
Types of Reactions: Oxonitine undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of aconitine to this compound is a notable reaction that involves permanganate as the oxidizing agent .
Common Reagents and Conditions:
Oxidation: Permanganate in acetone-water mixture.
Reduction and Substitution: Specific reagents and conditions for these reactions are not extensively documented but are inferred from the general reactivity of diterpenoid alkaloids.
Major Products: The primary product of the oxidation reaction is this compound itself, characterized by the presence of an N-formyl group .
Scientific Research Applications
Mechanism of Action
The mechanism of action of oxonitine involves its interaction with cellular targets that regulate cell growth and apoptosis. While specific molecular targets and pathways are not fully elucidated, its cytotoxic effects are attributed to its ability to disrupt cellular processes essential for cancer cell survival .
Comparison with Similar Compounds
- Aconitine
- Deoxyaconitine
- Hypaconitine
- Mesaconitine
Comparison: Oxonitine, aconitine, and deoxyaconitine exhibit strong cytotoxic activities against cancer cell lines, with this compound showing notable efficacy . The presence and quantity of ester groups in these compounds significantly influence their cytotoxicity . Compared to its analogs, this compound’s unique structural features and potent biological activities make it a compound of high interest in pharmacological research.
Properties
Molecular Formula |
C33H43NO12 |
---|---|
Molecular Weight |
645.7 g/mol |
IUPAC Name |
[(1S,9R,13R,14R,16S,18R)-8-acetyloxy-11-formyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C33H43NO12/c1-16(36)46-33-21-18(12-31(40,28(44-5)26(33)38)27(21)45-29(39)17-9-7-6-8-10-17)32-20(42-3)11-19(37)30(14-41-2)13-34(15-35)25(32)22(33)23(43-4)24(30)32/h6-10,15,18-28,37-38,40H,11-14H2,1-5H3/t18?,19-,20+,21?,22+,23+,24?,25?,26?,27?,28?,30+,31?,32+,33?/m1/s1 |
InChI Key |
SVQZFPSKTHNMRD-DZCZYSFVSA-N |
Isomeric SMILES |
CC(=O)OC12[C@H]3[C@@H](C4[C@@]5(CN(C3[C@]4([C@H](C[C@H]5O)OC)C6C1C(C(C6)(C(C2O)OC)O)OC(=O)C7=CC=CC=C7)C=O)COC)OC |
Canonical SMILES |
CC(=O)OC12C3C(CC(C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)C56C(CC(C7(C5C(C2C6N(C7)C=O)OC)COC)O)OC |
Origin of Product |
United States |
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